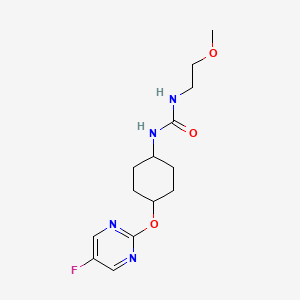![molecular formula C6H9NO2 B2561017 (3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one CAS No. 2307771-40-8](/img/structure/B2561017.png)
(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one is a heterocyclic organic compound featuring a fused ring system composed of a furan and a pyrrolidinone ring
Applications De Recherche Scientifique
(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino alcohol with a diester can lead to the formation of the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as crystallization or distillation to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce different alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Mécanisme D'action
The mechanism of action of (3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan: A simpler heterocyclic compound with a single ring structure.
Pyrrolidinone: Another related compound with a different ring system.
Tetrahydrofuran: A saturated analog of furan with different chemical properties.
Uniqueness
(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler compounds like furan and pyrrolidinone, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
(3aS,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-c]pyrrol-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-5-4(3-7-6)1-2-9-5/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKXIXOYJUBUMN-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide](/img/structure/B2560934.png)
![2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2560936.png)
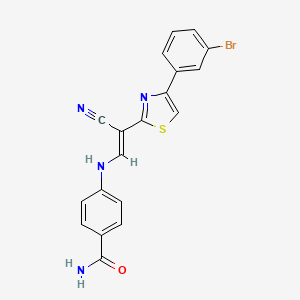
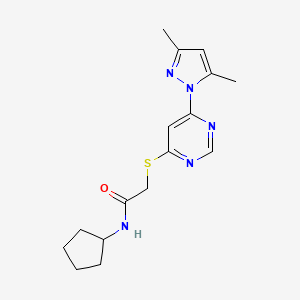
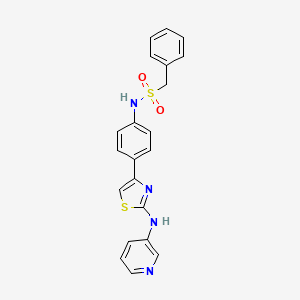
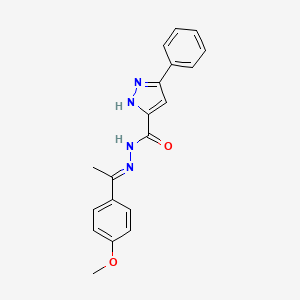
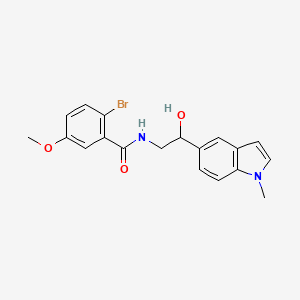
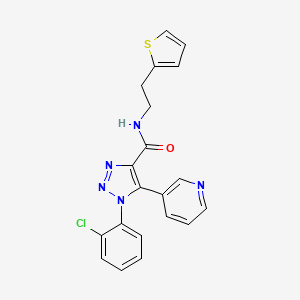
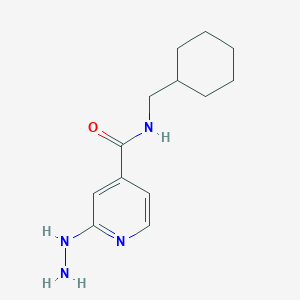
![2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B2560951.png)
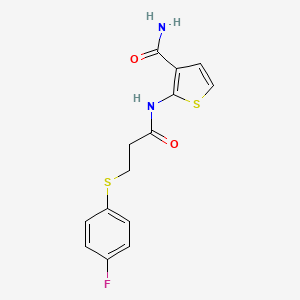
![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2560954.png)

